N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride
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Description
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3O3S2 and its molecular weight is 502.04. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Some studies suggest that it may have potential as a 5-lox inhibitor . 5-LOX, or 5-lipoxygenase, is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions.
Mode of Action
It is suggested that it may bind to its target with high binding energy, indicating a strong interaction . This interaction could lead to the inhibition of the target’s function, potentially reducing the production of leukotrienes and thus mitigating inflammatory and allergic responses.
Biochemical Pathways
The compound is believed to affect the leukotriene biosynthesis pathway by inhibiting the 5-LOX enzyme . This could lead to a decrease in the production of leukotrienes, which are involved in various physiological processes, including inflammation and allergic reactions.
Result of Action
The compound’s action could potentially lead to a reduction in the production of leukotrienes, thereby mitigating inflammatory and allergic responses . .
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfonylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2.ClH/c1-17-7-9-19(10-8-17)32(29,30)16-23(28)26-24-21(13-25)20-11-12-27(15-22(20)31-24)14-18-5-3-2-4-6-18;/h2-10H,11-12,14-16H2,1H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHARALHZXUPAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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